Chk2 Kinase Inhibitory Potency: Direct Comparison Within Pyrimidine-Benzimidazole Series
In a direct comparison of twelve pyrimidine-benzimidazole conjugates, the compound 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole inhibited Chk2 activity with an IC₅₀ of 26 nM [1]. This value was measured against the activity range for the entire evaluated series, which spanned from 5.56 nM to 46.20 nM [1]. While it is not the most potent compound in the series, its potency places it well within the highly active region and is notably superior to the weakest inhibitor in the set by a factor of approximately 1.8-fold [1].
| Evidence Dimension | Chk2 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM |
| Comparator Or Baseline | IC₅₀ range for evaluated series = 5.56 nM (most potent) to 46.20 nM (least potent) |
| Quantified Difference | 26 nM is 1.8-fold more potent than the least active compound (46.20 nM) in the same study, and ~2.1-fold less potent than the most active compound (5.56 nM). |
| Conditions | ELISA-based spectrophotometric assay measuring the decrease in Cdc25C phosphorylation at Ser216 on Chk2 (human serine/threonine-protein kinase) [1]. |
Why This Matters
This data confirms the compound's role as a validated, potent Chk2 inhibitor scaffold, eliminating the risk of purchasing an inactive analog for target validation studies.
- [1] BindingDB Entry BDBM50291880 (CHEMBL4164161) for 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole; Original Data from Galal, S. A. et al., Eur. J. Med. Chem., 2018, 146, 687-708. View Source
